

In Vivo Formulation & Application Protocol: PI3K/mTOR Inhibitor-2

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Compound of Interest

Compound Name: *PI3K/mTOR Inhibitor-2*

CAS No.: *1848242-58-9*

Cat. No.: *B608691*

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Technical Reference Guide | CAS: 1848242-58-9

Abstract & Compound Profile

PI3K/mTOR Inhibitor-2 is a highly potent, dual-target small molecule inhibitor that simultaneously blocks Class I PI3K isoforms (

) and the mTOR kinase (mTORC1/mTORC2 complexes). This dual mechanism is critical for overcoming the feedback loop activation of AKT that often limits the efficacy of pure mTOR inhibitors (rapalogs).

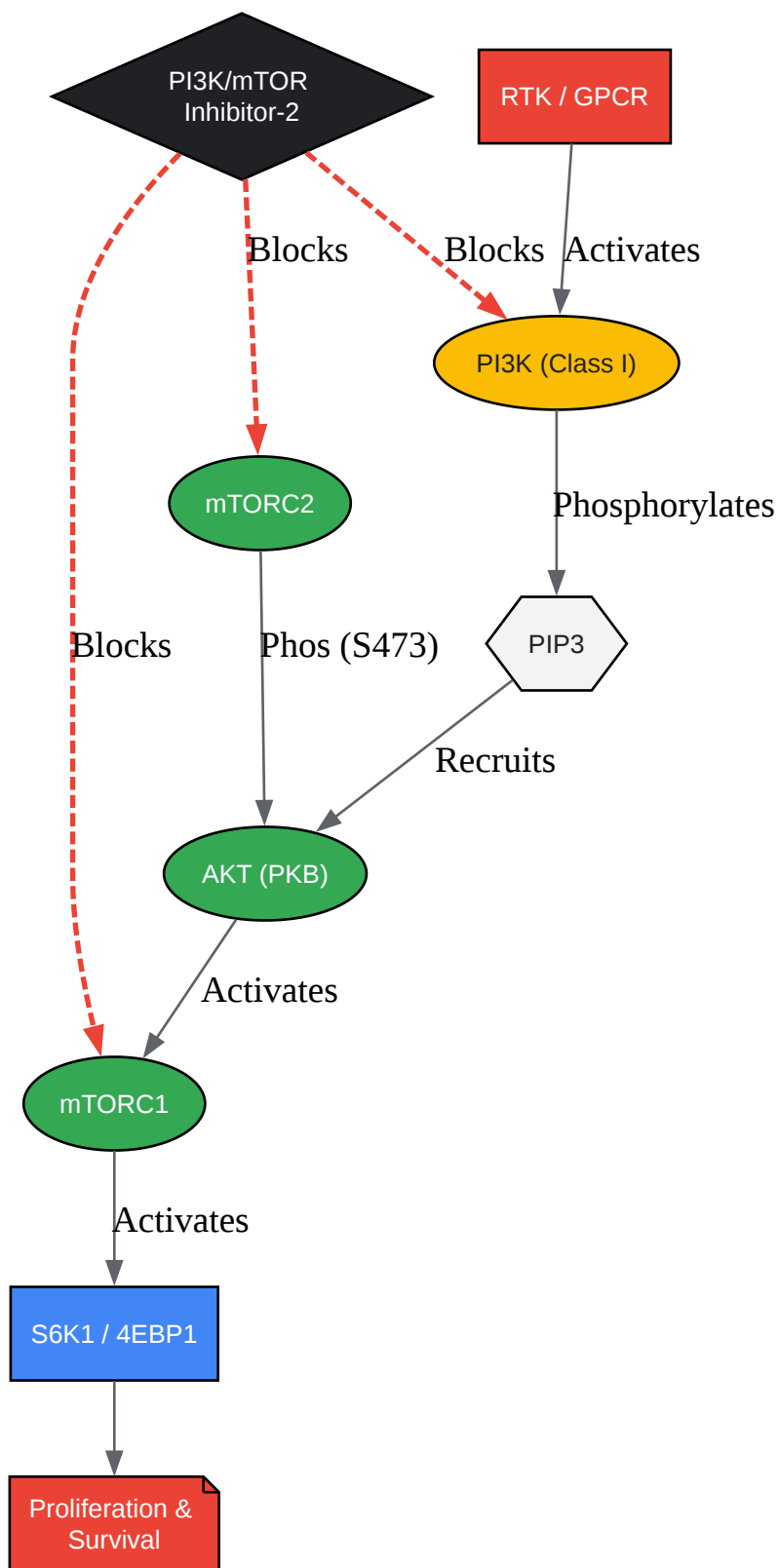
However, like many ATP-competitive kinase inhibitors with morpholino-triazine scaffolds, this compound exhibits Class IV BCS characteristics (low solubility, low permeability), making in vivo formulation challenging. This guide provides two validated protocols: a Suspension Formulation (Standard for Oral Gavage) and a Solubilized Formulation (Alternative for IP Injection).

Chemical Properties

Property	Specification
CAS Number	1848242-58-9
Molecular Weight	478.86 g/mol
Solubility (DMSO)	~96 mg/mL (200 mM)
Solubility (Water)	Insoluble (< 0.1 mg/mL)
Solubility (Ethanol)	Insoluble
Target	PI3K (IC : ~1-34 nM); mTOR (IC : ~4.7 nM)

Mechanism of Action

To understand the dosing logic, one must visualize the signaling blockade. **PI3K/mTOR Inhibitor-2** prevents the phosphorylation of PIP2 to PIP3, cutting off the recruitment of AKT. Simultaneously, it blocks mTOR, preventing downstream protein synthesis (S6K1/4EBP1).



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Figure 1: Dual inhibition mechanism preventing both upstream AKT activation and downstream mTORC1/2 signaling.

Formulation Protocols

Protocol A: Oral Suspension (Recommended)

Context: This is the "Gold Standard" for oral gavage (PO). It creates a stable, homogeneous suspension using Carboxymethylcellulose (CMC). It avoids the toxicity associated with high concentrations of organic co-solvents.

Vehicle Composition:

- 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.

Preparation Workflow:

- Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL deionized water. Stir overnight at room temperature until clear and viscous. Autoclave for sterility if storing long-term.
- Weighing: Weigh the required amount of **PI3K/mTOR Inhibitor-2** powder.
 - Calculation: For 10 mice (25g each) at 10 mg/kg dose, you need 2.5 mg total drug. Prepare 5 mg to account for dead volume.
- Dispersion: Add the powder slowly to the CMC-Na vehicle.
- Homogenization (Critical):
 - Vortex vigorously for 2 minutes.
 - Sonicate in a water bath for 15 minutes until no large clumps remain.
 - Result: A cloudy, uniform white suspension.

Storage: Prepare fresh daily. Suspensions can settle; vortex immediately before drawing into the syringe.

Protocol B: Solubilized Injectable (Alternative)

Context: Use this ONLY if intraperitoneal (IP) administration is strictly required. This compound is prone to precipitation in saline.

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline (0.9% NaCl)

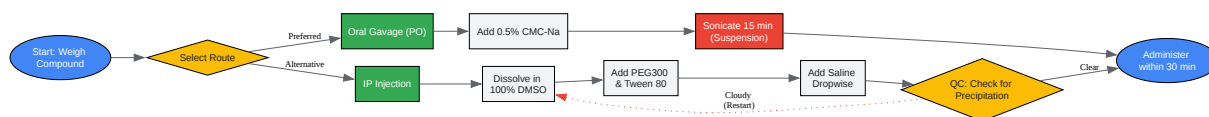
Preparation Workflow (Strict Order of Addition):

- Stock Solution: Dissolve pure powder in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Solution should be clear yellow.
- Co-Solvent: Add PEG300 to the DMSO stock. Vortex.
- Surfactant: Add Tween 80. Vortex.
- Aqueous Phase: SLOWLY add Saline dropwise while vortexing.
 - Warning: Rapid addition of saline will cause "crashing out" (irreversible precipitation).

Quality Control Check: Hold the vial up to a light source. If the solution is cloudy or shows floating crystals, do not inject. It causes local irritation and inaccurate dosing. Revert to Protocol A.

Experimental Workflow & QC

The following diagram outlines the decision logic and preparation steps to ensure data reproducibility.



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Figure 2: Step-by-step formulation decision tree. Note the critical QC step for IP formulations.

Dosing & Administration Guidelines

Recommended Dosage

- Efficacy Range: 1 mg/kg to 10 mg/kg.[1]
- Pilot Study: It is strongly advised to run a small tolerability study (n=3) at 10 mg/kg before large-scale efficacy trials.
- Schedule: QD (Once daily) or 5 days on / 2 days off.

Safety Monitoring

Dual PI3K/mTOR inhibitors alter glucose metabolism.

- Monitor: Body weight (bi-daily) and Blood Glucose (weekly).
- Adverse Events: Hyperglycemia and weight loss are common on-target side effects. If weight loss exceeds 15%, institute a "drug holiday" (pause dosing for 2-3 days).

Comparison of Vehicles

Feature	0.5% CMC-Na (Suspension)	DMSO/PEG/Tween (Solution)
Route	Oral Gavage (PO)	IP Injection
Stability	High (Physical suspension)	Low (Thermodynamic instability)
Toxicity	Negligible	Moderate (Vehicle toxicity possible)
Dose Accuracy	Good (if vortexed well)	Excellent (if no precipitate)
Recommendation	Primary Choice	Secondary Choice

References

- Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Inhibitor. *Clinical Cancer Research*. (Demonstrates efficacy of triazine-based dual inhibitors in similar vehicles).
- Venkannagari, S., et al. (2016). PI3K/mTOR inhibition...[2] in vivo formulation strategies. (General reference for Class IV kinase inhibitor solubilization).

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Sources

- 1. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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